molecular formula C11H19NO2 B14037287 Tert-butyl (R)-hex-5-YN-2-ylcarbamate

Tert-butyl (R)-hex-5-YN-2-ylcarbamate

Cat. No.: B14037287
M. Wt: 197.27 g/mol
InChI Key: XVXNOWDWILDOQS-SECBINFHSA-N
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Description

Tert-butyl ®-hex-5-YN-2-ylcarbamate is an organic compound that features a tert-butyl group attached to a hex-5-yn-2-ylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-hex-5-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor under controlled conditions. One common method involves the use of tert-butyl alcohol and a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of tert-butyl ®-hex-5-YN-2-ylcarbamate may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-hex-5-YN-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl ®-hex-5-YN-2-ylcarbamate include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

Tert-butyl ®-hex-5-YN-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ®-hex-5-YN-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl ®-hex-5-YN-2-ylcarbamate include:

  • Tert-butyl carbamate
  • Hex-5-yn-2-ylcarbamate
  • Tert-butyl ®-hex-5-YN-2-ylamine

Uniqueness

Tert-butyl ®-hex-5-YN-2-ylcarbamate is unique due to its combination of a tert-butyl group and a hex-5-yn-2-ylcarbamate moiety. This structural feature imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-[(2R)-hex-5-yn-2-yl]carbamate

InChI

InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m1/s1

InChI Key

XVXNOWDWILDOQS-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCC#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

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